molecular formula C17H18BrNO B2429958 N-benzyl-2-bromo-N-propan-2-ylbenzamide CAS No. 90032-59-0

N-benzyl-2-bromo-N-propan-2-ylbenzamide

Cat. No.: B2429958
CAS No.: 90032-59-0
M. Wt: 332.241
InChI Key: NHXZKFPAKHXJDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-bromo-N-propan-2-ylbenzamide is a chemical compound with the molecular formula C17H18BrNO and a molecular weight of 332.23500 . It is used in scientific research, with applications ranging from organic synthesis to medicinal chemistry.


Molecular Structure Analysis

The molecular structure of this compound consists of a benzyl group (a benzene ring attached to a CH2 group), a bromo group (Br), a propan-2-yl group (isopropyl or (CH3)2CH-), and a benzamide group (a benzene ring attached to a CONH2 group) .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 332.23500 . Other physical and chemical properties such as density, boiling point, melting point, and flash point are not available in the retrieved data .

Scientific Research Applications

Antiproliferative and Apoptotic Effects

  • Antiproliferative Activity : N-1,3-benzothiazol-2-ylbenzamide derivatives, closely related to N-benzyl-2-bromo-N-propan-2-ylbenzamide, have demonstrated significant antiproliferative activity against human liver hepatocellular carcinoma and breast cancer cell lines. Particularly, certain compounds in this series show a strong inhibitory effect on cell growth and induce apoptosis, especially in breast cancer cell lines (Corbo et al., 2016).

Imaging and Diagnostic Uses

  • Melanoma Imaging : Radioiodinated N-(dialkylaminoalkyl)benzamides, similar to this compound, have been used for melanoma imaging. These compounds exhibit high melanoma uptake and tissue selectivity, which is crucial for effective scintigraphy and SPECT imaging in identifying melanoma metastases (Eisenhut et al., 2000).

Photochemical Behavior Studies

  • Photochemical Reactions : The photochemical behavior of certain halo-N-pyridinylbenzamides, which share structural similarities with this compound, has been studied. These compounds demonstrate interesting photocyclization reactions and photoreduction processes, providing insights into the photochemical pathways and mechanisms in related benzamide compounds (Park et al., 2001).

Synthesis of Pharmaceutical Compounds

  • CCR5 Antagonist Synthesis : Benzamide derivatives, including those related to this compound, have been synthesized and evaluated as non-peptide CCR5 antagonists. These compounds have potential applications in treating various diseases by modulating the CCR5 receptor (Bi, 2015).

Properties

IUPAC Name

N-benzyl-2-bromo-N-propan-2-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO/c1-13(2)19(12-14-8-4-3-5-9-14)17(20)15-10-6-7-11-16(15)18/h3-11,13H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXZKFPAKHXJDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)C2=CC=CC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20968294
Record name N-Benzyl-2-bromo-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5354-32-5
Record name N-Benzyl-2-bromo-N-(propan-2-yl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20968294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.